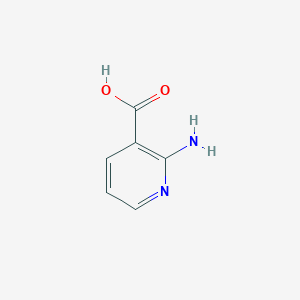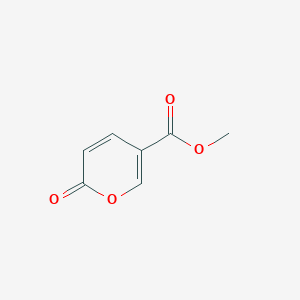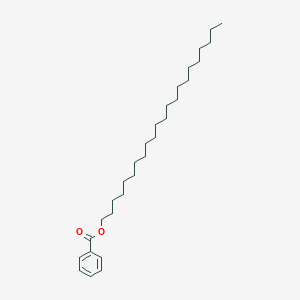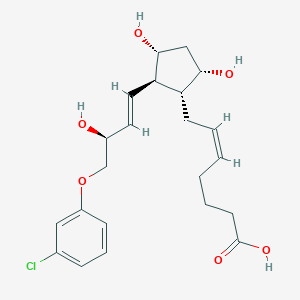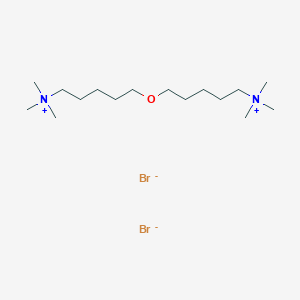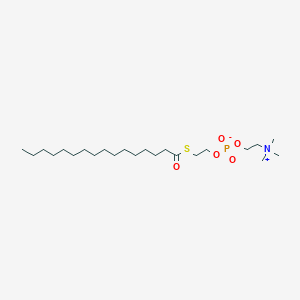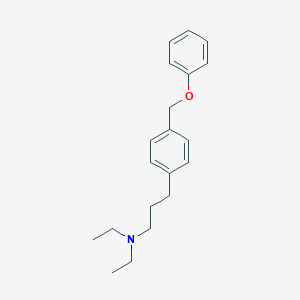
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, F13640, and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of these diseases.
Wirkmechanismus
The mechanism of action of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the formation of amyloid plaques. These enzymes include beta-secretase and gamma-secretase, which are responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By inhibiting the activity of these enzymes, this compound may be able to prevent the formation of amyloid plaques and slow the progression of neurological disorders.
Biochemische Und Physiologische Effekte
In addition to its potential applications in the treatment of neurological disorders, 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has also been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may lead to an increase in the levels of these neurotransmitters in the brain, which could have a variety of effects on mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in lab experiments is its potential for use in the treatment of neurological disorders. This compound has been shown to have a variety of effects on the brain and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are many potential future directions for research on 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-. One area of research could focus on the development of more effective synthesis methods for this compound. Another area of research could focus on the development of new drugs based on this compound that have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Overall, the potential applications of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in scientific research are vast, and more research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other methods for synthesizing this compound include the use of Grignard reagents and the reduction of nitro compounds.
Eigenschaften
CAS-Nummer |
19733-80-3 |
|---|---|
Produktname |
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- |
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N,N-diethyl-3-[4-(phenoxymethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)16-8-9-18-12-14-19(15-13-18)17-22-20-10-6-5-7-11-20/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 |
InChI-Schlüssel |
KYRGLIWHGPAVHH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
Andere CAS-Nummern |
19733-80-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



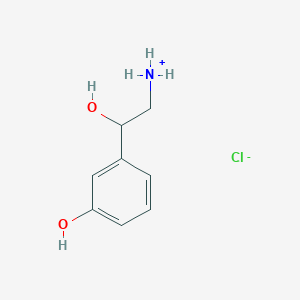
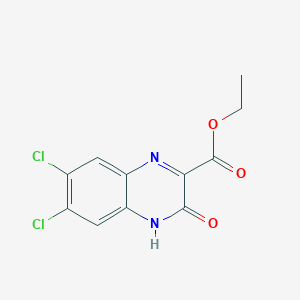
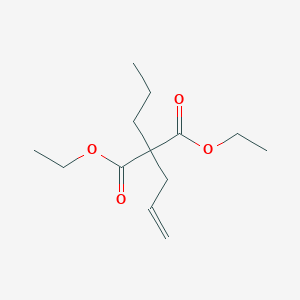
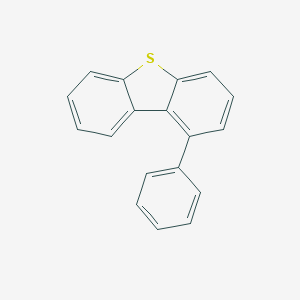
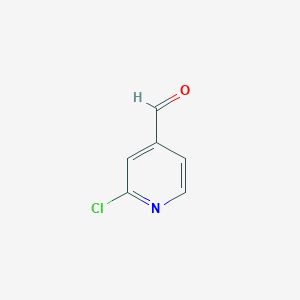
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
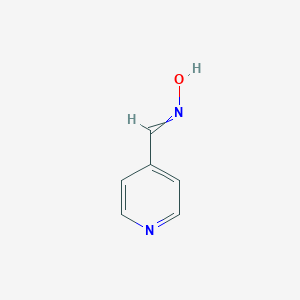
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
